Cas no 1698856-56-2 (methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate)

methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate
- 1698856-56-2
- EN300-1105410
-
- インチ: 1S/C8H11N3O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h3,5H,1,4,9H2,2H3
- InChIKey: JCZBOFNBXKRXLN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(=CN(CC=C)N=1)N)=O
計算された属性
- せいみつぶんしりょう: 181.085126602g/mol
- どういたいしつりょう: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105410-5g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1105410-0.25g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1105410-10.0g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1105410-5.0g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1105410-1.0g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1105410-1g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1105410-0.05g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1105410-10g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1105410-0.1g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1105410-2.5g |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |
1698856-56-2 | 95% | 2.5g |
$1791.0 | 2023-10-27 |
methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-Amino-1-(Prop-2-en-1-yl)-1H-Pyrazole-3-Carboxylate (CAS No. 1698856-56-2): A Comprehensive Overview
Methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate (CAS No. 1698856-56-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, holds potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate is composed of a pyrazole ring with a methyl ester group at the 3-position and an amino group at the 4-position. The propenyl substituent at the 1-position adds further complexity and reactivity to the molecule. The pyrazole ring is known for its pharmacological properties, making it a valuable scaffold in drug discovery and development.
Several synthetic routes have been reported for the preparation of methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate. One common method involves the condensation of hydrazine with an appropriate α-cyanoacrylate derivative, followed by esterification to form the methyl ester. Another approach utilizes a multistep synthesis involving the reaction of an α-cyanocinnamic acid derivative with hydrazine, followed by cyclization and esterification. These synthetic methods provide flexibility in terms of functional group manipulation and can be tailored to produce derivatives with specific biological activities.
Recent studies have highlighted the biological activities of methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.
In addition to its anti-inflammatory properties, methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate has shown promise as an anti-cancer agent. Research conducted at a leading pharmaceutical institute revealed that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anti-cancer activity is attributed to its ability to disrupt microtubule dynamics and inhibit cell proliferation. These findings suggest that methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate could be a potential lead compound for the development of novel anticancer drugs.
The pharmacokinetic properties of methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate have also been investigated. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for its potential use as an orally administered therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are encouraging and pave the way for more advanced clinical studies.
In conclusion, methyl 4-amino-1-(propenyl)-pyrazole carboxylate (CAS No. 1698856-56-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.
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